N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide” is a novel class of M4 positive allosteric modulators . It has been found to exhibit modest potency at the human M4 receptor (EC50=1.3 μM) and excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve . It is also selective versus the other muscarinic subtypes .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The reaction was monitored by thin layer chromatography (TLC) .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using 1H-NMR, 13C-NMR, IR, and mass spectral data .Scientific Research Applications
Synthesis and Biological Activity
The synthetic methodologies and biological activities of compounds containing benzothiazole and pyridine units have been extensively explored. For instance, a study demonstrated the synthesis of pyridine-linked thiazole derivatives and evaluated their antiproliferative activity against various cancer cell lines. The compounds exhibited promising anticancer activity, highlighting the therapeutic potential of such molecular frameworks (Alaa M. Alqahtani & A. Bayazeed, 2020). Similarly, novel synthesis approaches have led to the creation of benzothiazole derivatives with significant anti-inflammatory and analgesic activities, underscoring the versatility of these compounds in drug development (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research on benzothiazolinone acetamide analogs has also delved into their spectroscopic properties, quantum mechanical studies, and their utility in photovoltaic applications. Such compounds have been found to exhibit good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs), further demonstrating the broad applicability of this chemical backbone in materials science (Y. Mary, Gozde Yalcin, et al., 2020).
Antioxidant Properties
Compounds with a base structure similar to the specified acetamide have been synthesized and assessed for their antioxidant activities. This includes coordination complexes of pyrazole-acetamide derivatives, which showed significant in vitro antioxidant activity, highlighting the potential of these molecules in oxidative stress-related therapeutic applications (K. Chkirate, S. Fettach, et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is a novel class of M4 positive allosteric modulators . The muscarinic 4 (M4) receptor is a G protein-coupled receptor that plays a crucial role in various physiological functions, including neurotransmission .
Mode of Action
The compound exhibits modest potency at the human M4 receptor . It acts as a positive allosteric modulator, enhancing the receptor’s response to its natural ligand, acetylcholine . This results in a leftward shift of the agonist concentration-response curve .
Biochemical Pathways
As a modulator of the m4 receptor, it likely influences cholinergic neurotransmission . This could have downstream effects on various physiological processes, including cognition and motor control .
Pharmacokinetics
The compound displays excellent in vivo pharmacokinetic properties in rats . It has low intravenous clearance (11.6 mL/min/kg) and excellent brain exposure . One hour after oral administration at a dose of 10 mg/kg, the brain concentration of the compound is 10.3 µM, indicating good bioavailability .
Result of Action
As a positive allosteric modulator of the M4 receptor, it likely enhances cholinergic signaling . This could potentially lead to improvements in cognitive function and motor control .
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O2S/c1-20-15-16-24(34-2)26-27(20)35-29(31-26)32(19-21-10-9-17-30-18-21)28(33)25(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-18,25H,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUIQSIDTRTAFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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